molecular formula C39H54O6 B149149 3-O-Caffeoyloleanolic acid CAS No. 97534-10-6

3-O-Caffeoyloleanolic acid

Cat. No. B149149
CAS RN: 97534-10-6
M. Wt: 618.8 g/mol
InChI Key: OJEUMHQEAMVIBI-SBXAJAQGSA-N
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Description

3-O-Caffeoyloleanolic acid is a compound that is related to caffeic acid derivatives, which are known for their biological activities. Although the provided papers do not directly discuss 3-O-Caffeoyloleanolic acid, they do provide insights into similar compounds, such as caffeic acid and its derivatives, which have been studied for their antioxidant, anti-inflammatory, and anticarcinogenic properties . These compounds are synthesized by all plant species and are present in various foods and traditional medicines .

Synthesis Analysis

The synthesis of caffeic acid derivatives can involve various chemical reactions. For instance, a high-yield synthesis of caffeic acid 3,4-dihydroxyphenethyl ester has been achieved through Knoevenagel condensation . Another synthesis method for a related compound, 3-O-caffeoyl-quinide, used p-toluenesulfonic acid as a catalyst via esterification and transesterification . These methods highlight the chemical versatility and the potential for synthesizing various caffeic acid derivatives.

Molecular Structure Analysis

The molecular structure of caffeic acid derivatives is characterized by the presence of free phenolic hydroxyls, a catechol group, and an α,β-unsaturated carboxylic acid chain . The number and position of hydroxyl groups, as well as the presence of a double bond, are crucial for the biological activity of these compounds . The structure of 3,4,5-tri-O-caffeoylquinic acid, for example, allows for specific binding to human serum albumin, which is significant for its enhanced pharmacological activities .

Chemical Reactions Analysis

Caffeic acid derivatives can undergo various chemical reactions. For example, caffeic acid o-quinone (CQ) can react with cyanidin 3-glucoside, leading to degradation products through a coupled oxidation mechanism . Additionally, the interaction of caffeic acid with human serum albumin involves electrostatic interactions, which are significant for the binding process .

Physical and Chemical Properties Analysis

Caffeic acid and its derivatives exhibit significant antioxidant activity, which can be evaluated using various in vitro assays . These compounds can scavenge free radicals, chelate metal ions, and inhibit lipid peroxidation . The physical and chemical properties of these compounds, such as their ability to bind to proteins like human serum albumin, are influenced by their molecular structure and the presence of multiple caffeoyl groups .

Scientific Research Applications

Anti-inflammatory and Antioxidative Effects

  • 3-O-Caffeoyloleanolic Acid in Lung Injury : Huang et al. (2021) reported that 3-O-trans-caffeoyloleanolic acid (COA) demonstrates significant anti-inflammatory effects. In a study focusing on acute lung injury (ALI), COA was found to improve lung injury, reduce inflammation and oxidative stress, and modulate several molecular pathways, indicating its potential therapeutic application in lung injury and related inflammatory diseases (Huang et al., 2021).

Effects on Arthritis

  • 3-O-Caffeoylquinic Acid in Arthritis Treatment : Ning et al. (2022) studied the effect of 3-O-caffeoylquinic acid from Periploca forrestii extract on collagen-induced arthritis in rats. The compound showed therapeutic benefits, ameliorating arthritis symptoms and influencing cytokine levels, suggesting its utility in managing arthritis (Ning et al., 2022).

Antioxidative Activities

  • Caffeoyl Triterpenes in Pear Fruit Peels : Cho et al. (2013) isolated caffeoyl triterpenes, including 3-O-trans-caffeoyloleanolic acid, from pear fruit peels. These compounds exhibited potent antioxidative activities, suggesting their potential application as natural antioxidants in various industries (Cho et al., 2013).

Therapeutic Properties

  • Potential in Cancer Prevention : A study by Kang et al. (2008) on caffeic acid revealed that it possesses anticarcinogenic effects by inhibiting certain kinase activities and suppressing cancer-related gene expression. This indicates the potential of caffeic acid and its derivatives, like 3-O-Caffeoyloleanolic acid, in cancer prevention and treatment (Kang et al., 2008).

Microbial Biosynthesis

  • Engineering Bacterial Production of Caffeic Acid : Wang et al. (2017) discussed the engineering of a bacterial platform for the biosynthesis of caffeic acid derived phenethyl esters and amides, highlighting the potential of microbial production methods for compounds like 3-O-Caffeoyloleanolic acid (Wang et al., 2017).

Safety And Hazards

The Material Safety Data Sheet of 3-O-caffeoyloleanolic acid indicates that it is not for human use . More detailed safety and hazard information can be found in the Material Safety Data Sheet .

Future Directions

The protective effects of 3-O-caffeoyloleanolic acid on acute lung injury have been confirmed . The anti-inflammation and antioxidant effects of COA are mediated through its effects on PI3K/AKT and potentially TLR4 . This suggests that 3-O-caffeoyloleanolic acid could be a potential drug for the treatment of acute lung injury in the future .

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54O6/c1-34(2)18-20-39(33(43)44)21-19-37(6)25(26(39)23-34)10-12-30-36(5)16-15-31(35(3,4)29(36)14-17-38(30,37)7)45-32(42)13-9-24-8-11-27(40)28(41)22-24/h8-11,13,22,26,29-31,40-41H,12,14-21,23H2,1-7H3,(H,43,44)/b13-9+/t26-,29-,30+,31-,36-,37+,38+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEUMHQEAMVIBI-SBXAJAQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-Caffeoyloleanolic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
Y Zarev - Pharmacia, 2023 - pharmacia.pensoft.net
… Using advanced chromatographic techniques, we isolated and identified 3-O-caffeoyloleanolic acid, a new compound in the genus Robinia and R. pseudoacacia. Structural …
Number of citations: 2 pharmacia.pensoft.net
YK Kim, SK Yoon, SY Ryu - Planta medica, 2000 - thieme-connect.com
… Seven triterpenes (1 - 7), ie, betulinic acid 1, ursolic acid 2, oleanolic acid 3, 3-O-caffeoyloleanolic acid 4, euscaphic acid 5, 2α-hydroxyursolic acid 6 and maslinic acid 7 were isolated …
Number of citations: 135 www.thieme-connect.com
J Zhang, J Wang, Y Wang, M Chen, X Shi, X Zhou… - Molecules, 2022 - mdpi.com
… Correlation analysis showed that uvaol-3-caffeate, 3-O-caffeoyloleanolic acid, and khrinone E were the main active markers for antioxidant activity, which allowed for the rapid …
Number of citations: 2 www.mdpi.com
K Sakai, Y Fukuda, S Matsunaga… - Journal of natural …, 2004 - ACS Publications
… Ursolic acid, 2α-hydroxyursolic acid, and 3-O-caffeoyloleanolic acid were responsible for the cytotoxicity against A549 (non small cell lung), SK-OV-3 (ovary), SK-MEL-2 (melanoma), …
Number of citations: 35 pubs.acs.org
H Puttaswamy, HG Gowtham, MD Ojha, A Yadav… - Scientific reports, 2020 - nature.com
… Following this, structurally similar 3-O-Caffeoyloleanolic acid also recorded BE of − 8.7. Both the molecules recorded low BAS of 0.11 and violated Lipinski's rule of drug-likeness (Fig. 2b…
Number of citations: 62 www.nature.com
MF Ullah, SH Bhat, E Husain, F Abu-Duhier… - Phytochemistry …, 2014 - Springer
… herbal origin, triterpenes such as 3-O-caffeoyloleanolic acid, betulinic acid, euscaphic acid … /ml), betulinic acid (2.0 mg/ml) and 3-O-caffeoyloleanolic acid (1.6 mg/ml). The ED 50 for all …
Number of citations: 42 link.springer.com
G Mustafa, S Younas, HS Mahrosh, MF Albeshr… - Molecules, 2023 - mdpi.com
… The remaining phytochemicals, ie, liquoric acid, 3-O-caffeoyloleanolic acid, and botulin, also showed strong binding interactions to the amino acids of the caspase-9 active site (Figures …
Number of citations: 3 www.mdpi.com
V Istudor - Alternative Medicine Review, 2004 - chiro.org
… (Rosaceae), 3-O-caffeoyloleanolic acid, betulinic acid, and the methyl ester of euscaphic acid (in order of decreasing potency) were the most active in vitro against A549 lung cancer cell …
Number of citations: 75 chiro.org
SZ Qi, T Liu, M Wang, XX Zhang, YR Yang, WH Jing… - Bioorganic …, 2021 - Elsevier
Most of Euphorbiaceae plants are considered as folk medicinal plants because of their various pharmacological effects. However, there are eight Leptopus genus plants which belong …
Number of citations: 8 www.sciencedirect.com
HG Gowtham, DO Monu, Y Ajay, C Gourav… - 2020 - researchsquare.com
… Following this, similar structure 3-O-Caffeoyloleanolic acid also recorded BE of –8.7. Both the molecules recorded low BAS of 0.11 and violated Lipinski’s rule of drug likeness (Fig. 2b; …
Number of citations: 3 www.researchsquare.com

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